1-hexyl-2-phenyl-1H-benzimidazole

Catalog No.
S11544033
CAS No.
M.F
C19H22N2
M. Wt
278.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-hexyl-2-phenyl-1H-benzimidazole

Product Name

1-hexyl-2-phenyl-1H-benzimidazole

IUPAC Name

1-hexyl-2-phenylbenzimidazole

Molecular Formula

C19H22N2

Molecular Weight

278.4 g/mol

InChI

InChI=1S/C19H22N2/c1-2-3-4-10-15-21-18-14-9-8-13-17(18)20-19(21)16-11-6-5-7-12-16/h5-9,11-14H,2-4,10,15H2,1H3

InChI Key

OHQUBPBTEYKLKA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=CC=CC=C2N=C1C3=CC=CC=C3

1-Hexyl-2-phenyl-1H-benzimidazole is a compound belonging to the benzimidazole family, characterized by a fused bicyclic structure that includes both benzene and imidazole rings. Its molecular formula is C13H15N2C_{13}H_{15}N_2, and it exhibits a molecular weight of approximately 201.27 g/mol. The compound features a hexyl group at the nitrogen atom of the imidazole ring and a phenyl group at the second position of the benzimidazole structure, contributing to its unique chemical properties and potential biological activities.

Due to their functional groups. Common reactions include:

  • Alkylation: The nitrogen atom in the imidazole ring can be alkylated with haloalkanes or other alkylating agents.
  • Acylation: The amine group can react with acyl chlorides to form amides.
  • Condensation: Benzimidazoles can participate in condensation reactions with aldehydes and ketones, leading to the formation of more complex structures.

These reactions are pivotal for synthesizing derivatives with enhanced biological activity or improved pharmacological properties .

The biological activity of 1-hexyl-2-phenyl-1H-benzimidazole has been explored in various studies. Compounds in this class have demonstrated significant antiproliferative effects against cancer cell lines, antifungal properties, and antibacterial activities. For instance, some benzimidazole derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus and other pathogenic bacteria . The mechanism often involves disruption of cellular processes such as DNA replication and apoptosis induction through mitochondrial pathways .

The synthesis of 1-hexyl-2-phenyl-1H-benzimidazole typically involves several steps:

  • Preparation of Benzimidazole: This can be achieved through the condensation of o-phenylenediamine with a suitable carbonyl compound (e.g., an aldehyde) under acidic conditions.
  • Alkylation: The resulting benzimidazole is then alkylated using hexyl bromide or another suitable alkyl halide in the presence of a base like potassium carbonate.
  • Purification: The product is purified through recrystallization or chromatography to obtain pure 1-hexyl-2-phenyl-1H-benzimidazole.

This method allows for the introduction of various substituents on the benzimidazole scaffold, tailoring the compound's properties for specific applications .

1-Hexyl-2-phenyl-1H-benzimidazole has several applications, particularly in pharmaceuticals:

  • Anticancer Agents: Due to their antiproliferative effects, these compounds are being investigated as potential treatments for various cancers.
  • Antimicrobial Agents: They exhibit activity against bacteria and fungi, making them candidates for developing new antibiotics or antifungals.
  • Agricultural Chemicals: Some derivatives serve as fungicides or herbicides due to their ability to disrupt cellular processes in pests .

Interaction studies involving 1-hexyl-2-phenyl-1H-benzimidazole have focused on its binding affinities with various biological targets. For instance, molecular docking studies have been employed to predict how these compounds interact with enzymes involved in cancer progression or microbial resistance mechanisms. These studies suggest that structural modifications can significantly impact binding efficiency and biological activity .

Several compounds share structural similarities with 1-hexyl-2-phenyl-1H-benzimidazole, including:

Compound NameStructural FeaturesBiological Activity
2-MethylbenzimidazoleMethyl group at position 2Antifungal
2-EthylbenzimidazoleEthyl group at position 2Antiproliferative
2-(4-Chlorophenyl)benzimidazoleChlorophenyl substituent at position 2Anticancer
2-(4-Methoxyphenyl)benzimidazoleMethoxy group at position 2Antimicrobial

Uniqueness

The uniqueness of 1-hexyl-2-phenyl-1H-benzimidazole lies in its specific hexyl substitution, which enhances lipophilicity and potentially improves membrane permeability compared to other derivatives. This characteristic may contribute to its enhanced biological activities, particularly in targeting lipid-rich cellular environments.

XLogP3

5.4

Hydrogen Bond Acceptor Count

1

Exact Mass

278.178298710 g/mol

Monoisotopic Mass

278.178298710 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-09

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